molecular formula C22H34N4O B2885709 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1170088-10-4

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2885709
CAS No.: 1170088-10-4
M. Wt: 370.541
InChI Key: IZYMFTAQBBGXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic compound with potential therapeutic applications. It is a complex molecule featuring a cyclohexyl group, a urea moiety, and a substituted indoline structure. This compound has garnered interest in scientific research due to its unique chemical structure and potential biological activity.

Scientific Research Applications

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activity, including its effects on cell signaling pathways and enzyme inhibition.

  • Medicine: It has shown promise in preclinical studies for the treatment of various diseases, such as cancer and microbial infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the indoline core. The indoline derivative is then functionalized with a cyclohexyl group and a urea moiety. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole derivatives

  • Urea-based compounds

  • Substituted indolines

Properties

IUPAC Name

1-cyclohexyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-25-14-11-18-15-17(9-10-20(18)25)21(26-12-5-6-13-26)16-23-22(27)24-19-7-3-2-4-8-19/h9-10,15,19,21H,2-8,11-14,16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYMFTAQBBGXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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